BIPHENYL-UL-14C
Description
Significance of Biphenyl-UL-14C as a Radiotracer in Environmental and Biological Investigations
The primary significance of this compound lies in its utility as a tracer in complex systems. The radioactive 14C atoms within the biphenyl (B1667301) structure emit beta particles, which can be detected and quantified. This allows researchers to follow the path of the biphenyl molecule, identify its transformation products, and measure its persistence in various matrices such as soil, water, and biological tissues.
In environmental science, this compound is instrumental in studying the biodegradation of pollutants. For instance, it has been used to investigate the breakdown of pesticides that contain a biphenyl moiety. By tracking the 14C label, scientists can determine the rate of degradation, identify the resulting metabolites, and understand the mechanisms by which microorganisms break down these complex chemical structures. Studies have utilized [this compound] labeled compounds to evaluate their aerobic metabolism in soil, providing crucial data for environmental risk assessments. bayer.com
In biological investigations, this compound is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of biphenyl and related compounds. Animal studies using 14C-labeled biphenyl have shown that following oral administration, the compound is absorbed, metabolized in the liver primarily through hydroxylation, and then excreted, mainly in the urine. epa.gov These studies provide detailed quantitative data on the fate of the compound within the body. For example, in rats given 14C-biphenyl, a significant percentage of the administered radioactivity is recovered in the urine and feces over a period of 96 hours. epa.gov
The use of this compound has also been crucial in understanding the metabolic pathways of more complex molecules like polychlorinated biphenyls (PCBs). Although research on specific PCB congeners often uses uniformly 14C-labeled versions of those congeners, the foundational knowledge of biphenyl metabolism gained from studies with this compound provides a critical reference point. nih.gov
Historical Context of Biphenyl Research Utilizing Isotopic Labeling Approaches
The use of radioisotopes as tracers in scientific research became widespread in the mid-20th century. While the first synthesis of biphenyl derivatives dates back to the late 19th century, the application of isotopic labeling to study these compounds is a more recent development. rsc.org The commercial production of polychlorinated biphenyls (PCBs) began in 1929, and their widespread use and subsequent discovery as persistent environmental pollutants spurred intensive research into their fate and effects. researchgate.net
Early research on the metabolism of aromatic hydrocarbons often utilized radiolabeling techniques to trace their transformation in biological systems. The development of methods to synthesize 14C-labeled organic compounds was a pivotal moment, enabling detailed metabolic studies. While specific early studies focusing solely on this compound are not extensively documented in readily available literature, the broader context of using 14C-labeled xenobiotics in toxicology and environmental science from the mid-20th century onwards provides the backdrop for its eventual use.
The investigation into the biodegradation of environmental contaminants, a field that heavily relies on radiotracers like this compound, gained significant momentum with the growing environmental awareness of the 1960s and 1970s. The ability to label the core structure of biphenyl uniformly with 14C provided a powerful tool to overcome the challenges of tracking a molecule that can be transformed into numerous metabolites. This approach has become a standard method in environmental fate studies for pesticides and other industrial chemicals containing the biphenyl scaffold. bayer.combayer.com
Data Tables
Table 1: Aerobic Soil Metabolism of a [this compound] Labeled Compound
This table presents data from a study on the kinetic evaluation of the aerobic metabolism of a compound labeled with [this compound] in different soil types.
| Soil Type | Kinetic Model | Half-life (DT50) in days |
| Soil 1 | FOMC | 1.18 |
| Soil 2 | DFOP | 22.74 |
| Soil 3 | FOMC | Not specified |
| Soil 4 | DFOP | Not specified |
| Geometric Mean | 5.10 | |
| Data from a kinetic evaluation study of [this compound]BCS-CQ88719. bayer.com FOMC (First-Order Multi-Compartment) and DFOP (Double First-Order in Parallel) are kinetic models used to describe degradation. |
Table 2: Excretion of Radioactivity in Rats after Oral Administration of 14C-Biphenyl
This table summarizes the excretion of radioactivity in rats within 96 hours of a single oral dose of 14C-biphenyl.
| Excretion Route | Percentage of Administered Radioactivity |
| Urine | ~85% |
| Feces | ~7% |
| Expired Air (as 14CO2) | ~0.1% |
| Tissues (at 96 hours) | ~0.6% |
| Data from a study on the metabolism of 14C-biphenyl in rats. epa.gov |
Properties
CAS No. |
1594-86-1 |
|---|---|
Molecular Formula |
C12H10 |
Molecular Weight |
178.42 |
Synonyms |
BIPHENYL-UL-14C |
Origin of Product |
United States |
Advanced Methodologies for Synthesis and Radiochemical Purity Assessment of Biphenyl Ul 14c
Strategies for Uniform Carbon-14 (B1195169) Labeling in Biphenyl (B1667301) Synthesis
The primary goal in synthesizing Biphenyl-UL-14C is to ensure that the ¹⁴C isotope is distributed evenly across all carbon positions in the biphenyl molecule. This uniform labeling is crucial for studies where the metabolic fate of the entire carbon skeleton is under investigation. nih.gov
The synthesis of a uniformly labeled compound necessitates the use of a precursor that is itself uniformly ¹⁴C-labeled. nih.gov For this compound, the ideal starting material is a simple, six-carbon aromatic ring where all carbons are ¹⁴C.
Key Precursors:
[UL-¹⁴C]Benzene: This is a common and logical precursor. wikipedia.org Benzene (B151609) can be converted into various intermediates suitable for coupling reactions to form the biphenyl structure. The industrial production of biphenyl often involves the oxidative dehydrogenation of benzene, a route that can be adapted for radiosynthesis. wikipedia.org
[UL-¹⁴C]Aniline: Aniline (B41778), derived from uniformly labeled benzene, can be converted into a diazonium salt, which can then be used in coupling reactions. It is a versatile starting material for various labeled aromatic compounds. nih.gov
[UL-¹⁴C]Phenol: Though less common, uniformly labeled phenol (B47542) could be converted to a derivative suitable for cross-coupling reactions.
The choice of precursor is dictated by the synthetic route's efficiency, the precursor's availability and specific activity, and the need to minimize isotopic dilution. acs.org Isotopic dilution, the mixing of the labeled compound with its unlabeled counterpart, is sometimes unavoidable but must be carefully controlled to maintain a high specific activity, which is essential for sensitive detection in tracer experiments. selcia.com The synthesis begins with a simple ¹⁴C precursor, like barium [¹⁴C]carbonate, which is then used to build the uniformly labeled aromatic ring in a multi-step process before its conversion to biphenyl. selcia.com
Table 1: Comparison of Potential Precursors for this compound Synthesis
| Precursor | Formula | Rationale for Use | Potential Synthetic Pathway |
| Benzene-UL-¹⁴C | ¹⁴C₆H₆ | Direct precursor to the phenyl rings. wikipedia.org | Oxidative coupling, conversion to halobenzene for Ullmann or Suzuki coupling. |
| Aniline-UL-¹⁴C | ¹⁴C₆H₅NH₂ | Versatile intermediate, readily converted to other functional groups. nih.gov | Diazotization followed by coupling reactions. |
| 4-Bromophenol-UL-¹⁴C | ¹⁴C₆H₄BrOH | A functionalized precursor ready for cross-coupling reactions. researchgate.net | Suzuki or other palladium-catalyzed cross-coupling reactions. |
Synthesizing this compound is a multi-step process where the product of one reaction becomes the starting material for the next. udel.edursc.org Given the high cost and radioactivity of the starting materials, each step must be optimized for high yield and purity. selcia.com Several classical and modern organic chemistry reactions can be adapted for this purpose.
Common Synthetic Routes:
Ullmann Coupling: This reaction involves the copper-catalyzed coupling of two aryl halide molecules. To produce this compound, a precursor like [UL-¹⁴C]iodobenzene would be synthesized from [UL-¹⁴C]benzene and then subjected to Ullmann conditions.
Suzuki-Miyaura Cross-Coupling: A highly efficient and widely used method, this palladium-catalyzed reaction couples an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide. openmedscience.com A potential strategy for this compound would involve reacting [UL-¹⁴C]phenylboronic acid with [UL-¹⁴C]iodobenzene. This approach offers high yields and tolerance for various functional groups.
Synthesis from Labeled Aniline: A route analogous to the synthesis of labeled sulfonamides can be employed. nih.gov [UL-¹⁴C]Aniline can be converted to [UL-¹⁴C]N-acetylsulfanilyl chloride, a key intermediate for creating a variety of labeled compounds. nih.gov Similarly, labeled aniline can be transformed into a suitable derivative for biphenyl synthesis.
These multi-step syntheses are often performed on a micro-scale (milligram-level) due to the nature of the radioactive starting materials. nih.gov The entire process requires careful planning, including "cold runs" with unlabeled materials to establish optimal conditions before committing the valuable labeled precursors. selcia.com The integration of process analytical technology can be beneficial in monitoring these complex, multi-step flow syntheses in real-time. nih.gov
Precursor Selection and Radiolabeling Position Considerations
Radiochemical Purity Determination Techniques for Labeled Biphenyl
Ensuring the radiochemical purity of this compound is paramount, as radioactive impurities could lead to erroneous data interpretation in tracer studies. selcia.com A compound is considered radiochemically pure when the specified radionuclide exists entirely in the desired chemical form. Purity is typically assessed using chromatographic methods. bayer.comiaea.org
Chromatographic techniques separate the labeled parent compound from any radiolabeled impurities based on their physical and chemical properties. The separated components are then quantified using a radioactivity detector. eag.comberthold.com
Radio-High-Performance Liquid Chromatography (Radio-HPLC): This is a cornerstone technique for the analysis of non-volatile or thermally sensitive radiolabeled compounds. berthold.com The sample is injected into a high-pressure liquid stream (mobile phase) that flows through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the sample components between the two phases. berthold.com The column eluent then passes through a radioactivity detector, which may involve mixing with a scintillation cocktail before entering a flow cell for counting. eag.com Alternatively, fractions of the eluent can be collected at specific time intervals and analyzed separately by liquid scintillation counting. eag.com Radio-HPLC is essential for the quality control of radiochemicals and for analyzing metabolites in biological samples. berthold.comwur.nl
Radio-Gas Chromatography (Radio-GC): This method is ideal for volatile and thermally stable compounds like biphenyl. taylorfrancis.com The sample is vaporized and carried by an inert gas (mobile phase) through a heated column containing a stationary phase. Separation is based on the compound's volatility and interaction with the stationary phase. The effluent from the column is passed through a device that converts the ¹⁴C-labeled compounds to ¹⁴CO₂, which is then measured by a proportional counter or liquid scintillation counter. asm.org Radio-GC is a well-established technique for analyzing labeled volatile organic compounds. taylorfrancis.com
Table 2: Comparison of Radiochemical Purity Analysis Methods
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Radio-HPLC | Separation in a liquid mobile phase followed by radioactivity detection. berthold.com | Versatile for a wide range of compounds, including non-volatile and polar molecules; non-destructive sample collection is possible. | Can be slower; requires solvents and scintillation cocktails. eag.com | Purity analysis of drugs, metabolites, and other non-volatile labeled compounds. bayer.comwur.nl |
| Radio-GC | Separation of volatile compounds in a gas mobile phase followed by radioactivity detection. taylorfrancis.com | High resolution and sensitivity for volatile compounds; fast analysis times. | Limited to thermally stable and volatile compounds or their derivatives. | Analysis of labeled pesticides, environmental pollutants, and other volatile organic compounds. asm.orgtoxicdocs.org |
While chromatography confirms radiochemical purity, spectroscopic and spectrometric methods are used to confirm that the radioactive peak corresponds to the correct chemical structure.
Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio. For this compound, the monoisotopic molecular weight will be significantly higher than that of unlabeled biphenyl (C₁₂H₁₀, molecular weight ~154.08 Da). The theoretical molecular weight of this compound (¹⁴C₁₂H₁₀) is approximately 178.08 Da. Mass spectrometry, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), confirms the molecular weight of the synthesized compound, providing definitive evidence of successful uniform labeling. asm.orgnih.gov Accelerator Mass Spectrometry (AMS) is an even more sensitive technique capable of detecting extremely low levels of ¹⁴C, making it suitable for studies with very small doses of labeled compounds. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Proton NMR is used to confirm the structure by analyzing the chemical environment of the hydrogen atoms. The ¹H NMR spectrum of this compound would be expected to be very similar to that of unlabeled biphenyl, confirming the integrity of the aromatic proton framework. researchgate.net
¹³C NMR: While ¹³C NMR is a powerful tool for structural elucidation of carbon-containing compounds, its application to a uniformly ¹⁴C-labeled compound is complex. chemicalbook.comresearchgate.net Since ¹⁴C is a quadrupolar nucleus, it can lead to significant peak broadening in ¹³C NMR. However, if the synthesis involves dilution with ¹³C or ¹²C material at specific steps, ¹³C NMR can provide information about the labeling pattern.
These analytical techniques, used in combination, provide a comprehensive characterization of the synthesized this compound, confirming its identity, purity, and uniform labeling pattern, thereby ensuring its suitability for use as a reliable tracer.
Environmental Fate and Transport Dynamics of Biphenyl Ul 14c
Degradation Pathways and Kinetics in Diverse Environmental Compartments
The persistence and transformation of Biphenyl-UL-14C are governed by a combination of biological and non-biological processes that vary significantly with environmental conditions.
The microbial breakdown of biphenyl (B1667301) is a key process in its environmental dissipation. In aerobic soil environments, microorganisms utilize biphenyl as a carbon source, leading to its mineralization. Studies have shown that indigenous microflora in both Arctic and temperate soils have a similar capacity to mineralize [14C]biphenyl. researchgate.net The rate of this mineralization is often enhanced in soils previously contaminated with polychlorinated biphenyls (PCBs), suggesting an adaptation of the microbial community. researchgate.net For instance, in one study, the half-life (DT50) of biphenyl-2-ol, a related compound, was found to be a rapid 2.7 hours under aerobic laboratory conditions. europa.eu The degradation often proceeds through the formation of various metabolites. For example, in studies with the fungicide bitertanol, which contains a biphenyl moiety, mineralization to 14CO2 was a primary degradation pathway in soil, with up to 68% being converted in some soil types. inchem.org
Under anaerobic conditions, such as those found in saturated sediments, the degradation of biphenyl compounds is also possible, though it often proceeds at a slower rate and may involve different microbial pathways. Reductive dechlorination is a significant process for chlorinated biphenyls in anaerobic sediments, where microorganisms use the chlorinated compounds as electron acceptors. epa.gov This process typically removes chlorine atoms from the meta and para positions of the biphenyl structure, resulting in less toxic and more biodegradable congeners. epa.gov For instance, in sediments from the Hudson River, microorganisms were able to remove 53% of the total chlorine from Aroclor 1242 (a commercial PCB mixture) over 16 weeks, significantly increasing the proportion of mono- and dichlorobiphenyls. epa.gov While direct data on the anaerobic degradation of non-chlorinated this compound is less common, the principles of anaerobic microbial metabolism suggest that it can be transformed, albeit likely at a slower pace than in aerobic environments. The efficiency of this degradation is highly dependent on the specific microbial consortia present and the availability of suitable electron acceptors. researchgate.net
Table 1: Aerobic Degradation of Biphenyl-related Compounds in Soil
| Compound | Soil Type | Conditions | Half-life (DT50) | Key Findings |
| [14C]Biphenyl | Arctic and Temperate Soils | Aerobic, soil slurries | Not specified | Similar mineralization potential in both soil types; enhanced in previously contaminated soils. researchgate.net |
| Biphenyl-2-ol | Not specified | Aerobic, laboratory | 2.7 hours | Demonstrates rapid aerobic degradation potential. europa.eu |
| [14C]Bitertanol | Standard soil 2.1, Netherlands polder soil | Aerobic | Not specified | Mineralized to 14CO2 (up to 68% and 49% respectively). inchem.org |
Hydrolysis, the reaction with water, is generally not considered an important environmental fate process for biphenyl because it lacks functional groups that are susceptible to hydrolysis under typical environmental conditions. nih.gov Biphenyl is also noted for its high thermal stability and stability in both acidic and alkaline media. nih.gov
Biphenyl is a volatile compound, and as such, volatilization from contaminated soil and water surfaces is a significant transport pathway. nih.gov Once in the atmosphere, it can be distributed over long distances. nih.gov The atmospheric concentrations of PCBs, which are derivatives of biphenyl, have been found to be higher in industrial areas, suggesting that these are principal emission sources. nih.gov Studies have shown that volatilization from contaminated soils can be a major source of PCBs in the urban atmosphere. nih.gov The atmospheric fate of biphenyl includes potential degradation by photochemical reactions and deposition back to terrestrial and aquatic environments. The relatively high vapor pressure and low water solubility of biphenyl contribute to its tendency to partition into the atmosphere.
Abiotic Transformation Mechanisms (e.g., Photolysis)
Sorption and Desorption Processes in Soil and Aquatic Matrices
The movement and bioavailability of this compound in the environment are heavily influenced by its interaction with soil and sediment particles through sorption and desorption processes. researchgate.net
The sorption of hydrophobic organic compounds like biphenyl to soil and sediment is primarily governed by the organic matter content. researchgate.netgrdc.com.au Soil organic matter provides a nonpolar medium into which biphenyl can partition. Generally, soils with higher organic carbon content exhibit greater sorption capacity for biphenyl. scielo.br
Clay minerals also play a role in the sorption of biphenyl, although their contribution is often considered secondary to that of organic matter, unless the organic matter content is very low (less than 0.1%). researchgate.netinternationalscholarsjournals.com The type of clay mineral is also important. For instance, studies have shown that the sorption of biphenyl to different clay minerals like kaolinite, illite (B577164), and bentonite (B74815) varies, with illite and bentonite generally showing higher sorption partition coefficients than kaolinite. internationalscholarsjournals.comresearchgate.net The surface properties of the clay minerals, such as surface charge and the presence of specific cations, can also influence the extent of biphenyl sorption. internationalscholarsjournals.com
Table 2: Biphenyl Sorption Partition Coefficients on Different Clay Minerals
| Clay Mineral | Incubation Time | Sorption Partition Coefficient (cm³/g) |
| Kaolinite | 6 days | 0.1 - 9.1 |
| Kaolinite | 21 days | No sorption observed |
| Illite | 6 days | 20.3 ± 0.3 - 120 ± 8 |
| Bentonite | 6 days | 20.3 ± 0.3 - 120 ± 8 |
Data from a study on biphenyl sorption to clay minerals. internationalscholarsjournals.com
Desorption is the process by which a sorbed compound is released from a soil or sediment particle back into the surrounding water or air. The rate and extent of desorption are critical in determining the environmental availability and potential for transport and uptake by organisms. dtic.mil Desorption of hydrophobic compounds like biphenyl is often characterized by a two-phase process: a rapid initial release followed by a much slower, prolonged release. This slow desorption is often attributed to the sequestration of the compound within the complex matrix of soil organic matter or the micropores of mineral particles. cdnsciencepub.com
Hysteresis, a phenomenon where the desorption isotherm does not follow the same path as the sorption isotherm, is commonly observed for biphenyl and other hydrophobic compounds. cdnsciencepub.com This indicates that a fraction of the sorbed biphenyl is resistant to desorption, effectively becoming less bioavailable over time. The kinetics of desorption can be influenced by factors such as the type of soil or sediment, the aging of the contamination, and the presence of other organic compounds. cdnsciencepub.comnih.gov Understanding these desorption kinetics is crucial for predicting the long-term fate and potential for remediation of biphenyl-contaminated sites.
Influence of Soil Organic Matter and Clay Content on this compound Sorption
Distribution and Sequestration in Environmental Ecosystems
The distribution and eventual sequestration of this compound in the environment are governed by a complex interplay of physical and chemical processes. As a nonpolar organic compound, its behavior is heavily influenced by its affinity for organic matter and its limited solubility in water. nih.gov
Once introduced into an aquatic environment, this compound tends to move from the water column and accumulate in organic-rich compartments like sediment and biota. researchgate.net This process, known as partitioning, significantly affects the compound's availability to organisms and its potential for long-range transport. The ubiquitous nature of similar polychlorinated biphenyls (PCBs) in aquatic environments across the United States, with concentrations ranging from 0.1 to 4.0 µg/L in water and 5.0 to 3,200 µg/kg in bottom sediments, highlights the extensive distribution of this class of compounds. usgs.gov
The sequestration of biphenyl compounds in sediments can be enhanced by the presence of black carbon, such as activated carbon, which has a high sorption capacity for these pollutants. gnest.orgescholarship.org Studies have shown that amending contaminated sediments with activated carbon can significantly reduce the freely dissolved concentrations of biphenyls, thereby limiting their bioavailability. escholarship.org For instance, the addition of activated carbon has been shown to decrease the concentration of PCBs in contaminated sediments, with the final dehalogenation products shifting to less chlorinated forms over time. frontiersin.org
Water-Sediment Partitioning Behavior of this compound
The partitioning of this compound between water and sediment is a key determinant of its environmental fate. This behavior is quantified by the sediment-water partition coefficient (Kd), which is the ratio of the chemical's concentration in the sediment to its concentration in the water at equilibrium. A higher Kd value indicates a greater tendency for the compound to adsorb to sediment particles.
The organic carbon content of the sediment is a primary factor influencing this partitioning. dtic.mil The organic carbon-water (B12546825) partition coefficient (Koc) is often used to normalize Kd for the fraction of organic carbon (foc) in the sediment (Koc = Kd / foc). Experimental studies have determined log Koc values for biphenyl to be in the range of 2.94 to 3.52, indicating low to slight mobility in soil and a strong tendency to partition to sediment. charite.de
Research using radiolabeled compounds like 2,2',5,5'-tetrachlorothis compound has demonstrated that the source and aromaticity of the sediment's organic carbon can cause the Koc value to vary by as much as a factor of 10. dtic.mil Furthermore, the partitioning process is not instantaneous. The contact time between the contaminant and the sediment can affect the interstitial water partitioning, with concentrations of free contaminants in the porewater generally decreasing or remaining constant over time. dtic.mil
The table below illustrates the partitioning behavior of a related polychlorinated biphenyl (PCB) in different sediments, highlighting the influence of sediment properties on the distribution of these compounds.
| Sediment Type | Total Organic Carbon (TOC) (%) | Black Carbon (%) | PCB Concentration (µg/kg) |
| Marine Sediment | 0.83 ± 0.03 | 0.258 ± 0.056 | 330 (Aroclor 1254) |
| Crab Orchard Lake | 0.59 | Not Determined | 29153 (Aroclor 1254) |
| Data sourced from a comprehensive review of seven well-characterized freshwater and marine sediments polluted with PCBs. acs.org |
The presence of dissolved organic matter (DOM) in porewater can also influence the partitioning of hydrophobic organic chemicals. oakland.edu Aeration of anoxic porewaters can increase the partitioning of compounds like tetrachlorobiphenyl to DOM, which in turn can enhance their mobility in the aquatic environment. oakland.edu
Transport in Groundwater and Surface Water Systems
The movement of this compound in groundwater and surface water is largely dictated by its partitioning behavior and the hydrogeological characteristics of the system. In surface water, its strong adsorption to suspended solids and sediment means that a significant portion of the compound is transported in association with particulate matter. charite.de Volatilization from water surfaces can also be a transport pathway, although this is attenuated by adsorption to solids. charite.de The estimated volatilization half-life from a model river is 4 hours, while from a model lake it is 6 days. charite.de
In groundwater systems, the transport of biphenyl is significantly retarded by its interaction with the aquifer material. charite.de The retardation factor (Rf) quantifies this delay relative to the movement of water. A retardation factor of 2.1 was measured for biphenyl in a surface soil column, and a factor of 2.2-2.3 was observed in columns with low carbon aquifer material. charite.de This indicates that biphenyl moves much more slowly than the groundwater itself.
The potential for long-range transport of similar compounds like chlorinated paraffins via atmospheric and marine currents highlights the global nature of contamination by persistent organic pollutants. nih.gov While this compound itself is used in controlled studies, the data gathered from these experiments are crucial for modeling and predicting the transport and fate of a wide range of related environmental contaminants. nih.gov
The table below provides retardation factors for biphenyl in different soil and aquifer materials, demonstrating the effect of the geological medium on its transport.
| Material | Organic Carbon (%) | Retardation Factor (Rf) |
| Surface Soil | 12.6 | 2.1 |
| Low Carbon Aquifer Material | Not Specified | 2.2 - 2.3 |
| Data from soil column experiments. charite.de |
Understanding the transport dynamics of this compound in both surface and groundwater is essential for assessing the potential for contamination of drinking water sources and for developing effective remediation strategies. pca.state.mn.usmethanol.org
Biotransformation and Metabolic Fates of Biphenyl Ul 14c Across Biological Systems
Microbial Biodegradation and Mineralization Mechanisms
The biodegradation of biphenyl (B1667301) by microorganisms is a key process in its environmental fate. The use of Biphenyl-UL-14C has been instrumental in elucidating the pathways and organisms involved.
Identification of Biphenyl-Degrading Bacterial and Fungal Strains
A diverse range of bacteria and fungi have been identified for their ability to degrade biphenyl. Among bacteria, strains from the genera Rhodococcus, Pseudomonas, Burkholderia, Comamonas, Achromobacter, Bacillus, Acinetobacter, Mycolicibacterium, Luteibacter, and Williamsia have shown significant biphenyl-degrading capabilities. mdpi.comnih.govresearchgate.netasm.org Notably, Rhodococcus species are frequently identified as potent PCB degraders in contaminated sites. nih.gov DNA stable-isotope probing with 13C-labelled biphenyl has also identified genera like Spartobacteria, Alicyclobacillus, and Flavobacterium as being involved in biphenyl metabolism in activated sludge. nih.gov
Fungi, particularly white-rot fungi, are also effective in biphenyl degradation. asm.org Species such as Phanerochaete chrysosporium, Trametes versicolor, Pleurotus ostreatus, Bjerkandera adusta, Penicillium chrysogenum, P. citreosulfuratum, P. canescens, and Aspergillus jensenii have demonstrated the ability to biodegrade polychlorinated biphenyls (PCBs), with biphenyl as the parent compound. asm.orgnih.govmdpi.comnih.gov
Table 1: Selected Biphenyl-Degrading Microbial Strains
| Microbial Group | Genus/Species | Key Findings | Citations |
|---|---|---|---|
| Bacteria | Rhodococcus | Frequently identified in PCB-contaminated sites; some strains show broad congener specificity. | nih.gov |
| Bacteria | Pseudomonas | Capable of degrading biphenyl, with some strains degrading over 96% in laboratory settings. | elsevier.es |
| Bacteria | Burkholderia xenovorans LB400 | A well-characterized PCB degrader with broad degradation abilities. | nih.gov |
| Bacteria | Comamonas testosteroni | Shows high PCB-degrading abilities. | asm.org |
| Fungi | Bjerkandera adusta | Among the most active white-rot fungi in PCB degradation and mineralization. | asm.org |
| Fungi | Trametes versicolor | Exhibits high biodegradation and mineralization of PCBs. | asm.org |
Enzymatic Pathways for Biphenyl Ring Cleavage and Mineralization (e.g., Biphenyl Dioxygenase Systems)
The primary enzymatic pathway for aerobic biphenyl degradation is initiated by a multi-component enzyme system known as biphenyl dioxygenase (Bph Dox). ethz.chnih.gov This enzyme catalyzes the insertion of two oxygen atoms into the biphenyl molecule, a critical first step in its breakdown. asm.orgethz.ch The activity of biphenyl dioxygenase is a major determinant of a bacterium's ability to degrade PCBs. plos.org The gene encoding the large subunit of this enzyme, bphA1, is largely responsible for substrate specificity. nih.gov Following the initial dihydroxylation, the aromatic ring is cleaved by 2,3-dihydroxybiphenyl 1,2-dioxygenase (encoded by bphC), leading to the formation of benzoate (B1203000) and 2-hydroxypenta-2,4-dienoate. mdpi.comethz.ch Ligninolytic enzymes, such as laccases and peroxidases produced by fungi, are also implicated in the transformation of biphenyl and its chlorinated derivatives. mdpi.com
Metabolite Identification and Characterization in Microbial Systems
Studies using this compound have enabled the identification of various metabolites. In bacterial degradation, 4-chlorobenzoic acid has been identified as a metabolite from the breakdown of 4-chlorobiphenyl. researchgate.net Fungal metabolism of biphenyl by species like Cunninghamella elegans has been shown to produce hydroxylated derivatives such as 2-, 3-, and 4-hydroxybiphenyl, as well as 4,4'-dihydroxybiphenyl. scispace.com Further metabolism can lead to the formation of conjugates. scispace.com The investigation of [UL-14C]-2,2′,5,5′-tetrachlorobiphenyl metabolism pointed towards cytochrome P450 enzymes as catalysts for hydroxylation. researchgate.net
Plant Uptake, Translocation, and Phytometabolism
The interaction of biphenyl with plants is another crucial aspect of its environmental behavior, with this compound providing insights into these processes.
Root Uptake and Xylem/Phloem Translocation of this compound
The uptake of biphenyl and its derivatives by plant roots from soil and water has been demonstrated in various studies. The extent of uptake is influenced by the physicochemical properties of the compound, such as its lipophilicity (log Kow). rothamsted.ac.uk Moderately hydrophobic compounds with log Kow values between 1 and 4 tend to be more readily translocated. acs.org
Studies with radiolabeled compounds have shown that after root uptake, translocation to the shoots can occur via the xylem. core.ac.uk For instance, in a study with bitertanol, a biphenyl-based fungicide, labeled with this compound, 43.7% of the available compound was absorbed by roots from a nutrient solution within 7 days. fao.org Subsequent translocation to the shoots was observed. regulations.gov However, the extent of translocation can vary significantly between different plant species and compounds. nih.gov Some studies have indicated that for certain biphenyl derivatives, the majority of the absorbed radioactivity remains in the roots with limited movement to the shoots. nih.govnih.gov The transpiration stream concentration factor (TSCF), which describes the ratio of a chemical's concentration in the xylem to that in the external solution, is a key parameter in modeling this process. acs.org
Table 2: Root Uptake and Translocation of Biphenyl-based Compounds
| Plant Species | Compound | Key Findings on Uptake and Translocation | Citations |
|---|---|---|---|
| Peanut | Bitertanol (this compound labeled) | 29% of administered radioactivity found in roots and 15% in shoots after 7 days in a nutrient solution. | regulations.gov |
| Barley | Non-ionized chemicals (including phenylureas) | Root uptake increased with lipophilicity; translocation to shoots was most efficient for compounds with intermediate polarity. | rothamsted.ac.uk |
Biotransformation Pathways within Plant Tissues (e.g., Conjugation, Hydroxylation)
The biotransformation of biphenyl compounds in plants is a key detoxification process. mdpi.com The initial and primary step in the metabolism of biphenyls in plant tissues is hydroxylation, a phase I metabolic reaction. mdpi.comresearchgate.net This process, catalyzed by enzymes such as cytochrome P450 monooxygenases, introduces hydroxyl (-OH) groups onto the biphenyl structure, increasing its polarity and water solubility. mdpi.com Studies have shown that this hydroxylation can lead to the formation of various mono- and di-hydroxy metabolites. researchgate.net
Following hydroxylation, these intermediates undergo phase II metabolism, which involves conjugation with endogenous molecules like glucose, malonic acid, or glutathione. researchgate.neteuropa.eu These conjugation reactions, mediated by transferase enzymes, further enhance the water solubility of the metabolites, facilitating their transport and sequestration within the plant cell. researchgate.net The formation of these conjugates is a critical step in detoxifying the xenobiotic compound and preparing it for compartmentalization. mdpi.comresearchgate.net
Non-Human Animal Metabolism and Biotransformation Studies
In non-human animal models, the metabolism of this compound has been extensively studied to understand its biotransformation and elimination from the body. epa.gov These studies are vital for assessing the potential for bioaccumulation and toxicity.
In Vivo Metabolic Fate and Excretion Patterns in Model Organisms (excluding human clinical data)
Following administration in model organisms such as rats, rabbits, and dogs, this compound is generally well-absorbed and rapidly metabolized. epa.govnih.gov The primary route of excretion of the radiolabeled metabolites is through the urine. epa.gov For instance, in rats, a significant percentage of the administered radioactivity is excreted in the urine within 96 hours. epa.gov Feces represent a secondary route of elimination. epa.gov
Tissue distribution studies with radiolabeled biphenyl show that the compound does not tend to be preferentially stored in specific tissues and is cleared from the body relatively quickly. epa.gov While low levels of radioactivity can be detected in various organs, the majority is processed and excreted. epa.govnih.gov The rapid excretion of metabolites indicates an efficient metabolic system for handling this compound in the studied animal models. epa.gov
Enzyme Systems Involved in this compound Metabolism in Animal Tissues (excluding human data)
The initial and rate-limiting step in the metabolism of biphenyl in animal tissues is oxidation, catalyzed by the cytochrome P-450 (CYP) enzyme system, primarily located in the liver. nih.govmdpi.com Different isoforms of CYP enzymes are responsible for hydroxylating the biphenyl ring at various positions, leading to a range of hydroxylated metabolites. nih.gov For example, in rats, specific CYP enzymes are involved in producing 2-, 3-, and 4-hydroxybiphenyl. epa.gov
Following this Phase I oxidation, the resulting hydroxylated metabolites undergo Phase II conjugation reactions. nih.gov These reactions involve enzymes such as glucuronyltransferases and sulfotransferases, which conjugate the hydroxylated biphenyls with glucuronic acid and sulfate (B86663), respectively. epa.gov These conjugation processes increase the water solubility of the metabolites, facilitating their excretion from the body, primarily via the kidneys. epa.gov
Identification of Radiomeric Metabolites in Non-Human Biological Samples
The use of this compound allows for the tracking and identification of its various metabolites in biological samples from non-human organisms. nih.govdrughunter.com In vivo studies across different animal species, including rats, rabbits, pigs, and dogs, have consistently identified a range of hydroxylated metabolites. epa.gov
These metabolites include monohydroxybiphenyls (e.g., 2-hydroxybiphenyl, 4-hydroxybiphenyl), dihydroxybiphenyls, and trihydroxybiphenyls. epa.gov These have been detected in urine both as unconjugated (free) phenols and as their glucuronide and sulfate conjugates. epa.gov While the types of metabolites are generally comparable across the tested mammalian species, quantitative differences in their formation are evident. epa.gov
Bioavailability and Bioaccessibility Assessments of Biphenyl Ul 14c
Methodologies for Quantifying Bioavailable Biphenyl-UL-14C in Environmental Media
Quantifying the fraction of this compound that is available for biological uptake is essential for accurate risk assessment and the development of effective remediation strategies. crccare.com This involves methods that can differentiate between the total concentration of the compound in a matrix and the portion that can be absorbed by organisms.
Chemical Extraction Techniques Correlated with Biological Uptake
Exhaustive chemical extraction methods are commonly used to quantify the total amount of contaminants like this compound in soil. unc.edu Techniques such as microwave-assisted extraction and accelerated solvent extraction have proven effective for determining polychlorinated biphenyls in biological matrices. nih.gov These methods, while providing a measure of total concentration, are often correlated with biological uptake to estimate bioavailability. For instance, the uptake of biphenyl (B1667301) by plants and microorganisms has been linked to the fraction extractable by specific solvents. researchgate.net Studies have shown that the amount of a contaminant absorbed by an organism often corresponds to a fraction of the total amount present, and this fraction can sometimes be predicted by the amount released during a mild, non-exhaustive extraction process.
In Vitro Assays for Predicting Bioaccessibility
In vitro assays are laboratory methods designed to simulate the physiological conditions of an organism's digestive system to predict the bioaccessibility of a compound. usp.org Bioaccessibility is defined as the fraction of a contaminant that is released from its matrix (e.g., soil or food) into the gastrointestinal fluid, making it available for absorption. usp.org For hydrophobic organic compounds like biphenyl, in vitro models such as the colon-extended physiologically based extraction test (CE-PBET) can be employed. rsc.org These tests mimic the pH, chemistry, and other parameters of the stomach, small intestine, and colon to provide a more accurate estimation of the amount of this compound that would be available for absorption if ingested. rsc.org Research has shown that such in vitro methods can be more predictive of in vivo bioavailability than simple chemical extractions. researchgate.net For example, the bioaccessibility of polychlorinated biphenyls in meat has been assessed using a standardized in vitro static digestion protocol, showing that factors like fat content and cooking level significantly influence the results. nih.gov
Factors Influencing Bioavailability to Microorganisms and Plants
The bioavailability of this compound in the environment is not static but is influenced by a variety of physical, chemical, and biological factors. These factors can significantly impact the uptake and subsequent degradation of the compound by microorganisms and plants.
Effects of Soil Properties and Organic Carbon Content
Soil properties play a crucial role in determining the bioavailability of organic contaminants. mdpi.com Factors such as pH, texture, and soil organic matter (SOM) content can significantly affect the mobility and availability of compounds like biphenyl. mdpi.commdpi.com Acidic soils, for instance, may alter the solubility and mobility of certain compounds. mdpi.comoup.com The organic carbon content of soil is particularly important, as hydrophobic compounds like biphenyl tend to sorb strongly to organic matter. mdpi.com This sorption can reduce the concentration of this compound in the soil pore water, thereby limiting its availability for microbial uptake and degradation. researchgate.net Studies on polychlorinated biphenyls (PCBs) have shown that soils with lower organic matter content exhibit higher degradation efficiency, indicating greater bioavailability. researchgate.net
| Soil Property | Effect on this compound Bioavailability | Reference |
| pH | Can influence the solubility and mobility of biphenyl and its degradation products. | mdpi.comoup.com |
| Organic Carbon Content | High organic carbon content can decrease bioavailability by strongly sorbing biphenyl. | mdpi.comresearchgate.net |
| Texture (Sand, Silt, Clay content) | Coarser soil textures may allow for greater mobility and bioavailability compared to fine-textured soils with higher sorption capacity. | researchgate.net |
Role of Surfactants and Desorption Limitations
Surfactants can enhance the bioavailability of hydrophobic organic compounds by increasing their desorption from soil particles into the aqueous phase. unc.eduresearchgate.net This is particularly relevant for aged contaminants that have become sequestered within the soil matrix, limiting their availability. Nonionic surfactants, when applied at concentrations above their critical micelle concentration, have been shown to enhance the biodegradation of slowly desorbing polycyclic aromatic hydrocarbons (PAHs), a class of compounds similar to biphenyl. researchgate.net However, the effectiveness of surfactants depends on their properties and concentration. In some cases, high concentrations of surfactants can inhibit biodegradation. researchgate.net The desorption of biphenyl from soil is often a rate-limiting step for its biodegradation, and understanding these desorption limitations is key to developing effective bioremediation strategies. lsu.edu
Relationship Between Bioavailability and Biodegradation Rates
A direct and critical relationship exists between the bioavailability of this compound and its rate of biodegradation. For microorganisms to degrade a compound, it must first be accessible to them. The mineralization of [14C]biphenyl has been observed to be more rapid and extensive in soils previously contaminated with PCBs, suggesting that the microbial populations in these soils have adapted to utilize biphenyl as a carbon source. nih.govasm.org
Studies using soil slurries have demonstrated that higher temperatures generally lead to increased rates of biphenyl mineralization. asm.org For example, maximum mineralization rates at 30°C were found to be significantly higher than at 7°C. nih.govasm.org This temperature dependence is linked to both increased microbial activity and potentially enhanced desorption and bioavailability of the substrate. The degradation of Aroclor 1221, a commercial PCB mixture containing biphenyl, was also significantly more extensive at higher temperatures. nih.govasm.org The rate of biodegradation is often directly proportional to the bioavailable concentration of the contaminant in the soil solution. nih.gov Therefore, any factor that increases the bioavailability of this compound, such as the presence of surfactants or favorable soil conditions, is likely to enhance its biodegradation rate. unc.eduresearchgate.net
| Factor | Impact on Biodegradation Rate of this compound | Reference |
| Increased Bioavailability | Generally leads to a higher rate of biodegradation. | nih.govasm.org |
| Higher Temperatures (e.g., 30°C vs. 7°C) | Increases microbial activity and can enhance desorption, leading to faster biodegradation. | nih.govasm.org |
| Presence of Surfactants | Can increase desorption and bioavailability, thereby enhancing biodegradation rates, though effects can be concentration-dependent. | unc.eduresearchgate.net |
| Prior Exposure to PCBs | Can lead to microbial adaptation and consequently, a more rapid and extensive mineralization of biphenyl. | nih.govasm.org |
Advanced Analytical and Tracing Methodologies for Biphenyl Ul 14c
Radiometric Detection Techniques for 14C-Labeled Biphenyl (B1667301)
Radiometric techniques are the cornerstone of studies involving 14C-labeled compounds. These methods rely on the detection of the beta particles emitted during the radioactive decay of 14C.
Liquid Scintillation Counting (LSC) is a widely used and robust method for the quantitative analysis of Biphenyl-UL-14C. openmedscience.com The fundamental principle of LSC involves dissolving the sample containing the 14C-labeled biphenyl in a liquid scintillation cocktail. openmedscience.com This cocktail contains a solvent and fluors (scintillators) that emit flashes of light (scintillations) when they interact with the beta particles emitted by the 14C. openmedscience.com These light flashes are then detected and converted into electrical pulses by photomultiplier tubes within the LSC instrument. The rate of these pulses is proportional to the amount of 14C in the sample.
LSC is highly efficient for quantifying 14C in a variety of samples, including those from biological and environmental studies. openmedscience.comarizona.educambridge.org For instance, in metabolism studies, LSC is used to measure the total radioactivity in urine, feces, and tissue samples, providing a comprehensive picture of the excretion and distribution of the compound. openmedscience.com In environmental analysis, LSC can quantify 14C-biphenyl in soil, water, and sediment samples. arizona.educambridge.org The technique is known for its high sensitivity, although it can be susceptible to "quenching," a process where the efficiency of light production is reduced by interfering substances in the sample. Modern LSC systems incorporate methods for quench correction to ensure accurate quantification.
Table 1: Comparison of LSC Sample Preparation Methods for 14C Analysis
| Method | Description | Advantages | Disadvantages | Suitability for this compound |
|---|---|---|---|---|
| Direct Counting | The sample is directly mixed with the scintillation cocktail. | Simple and fast. | Only suitable for soluble, non-quenching samples. | Suitable for pure this compound solutions or simple extracts. |
| Homogeneous Counting | The sample is solubilized to form a clear solution with the cocktail. | High counting efficiency. | May require solubilizing agents that can increase quenching. | Ideal for biological fluids like urine or plasma after minimal processing. |
| Heterogeneous Counting (Suspension) | Insoluble samples are suspended in a gelling cocktail. | Allows for counting of solid samples. | Lower and more variable counting efficiency; self-absorption can be an issue. | Can be used for finely ground soil or tissue homogenates. |
| Combustion | The sample is combusted, and the resulting 14CO2 is trapped and counted. | Eliminates chemical quenching and color quenching. | Requires specialized equipment (sample oxidizer); more time-consuming. | The gold standard for complex and highly colored matrices like feces or dense tissues, ensuring accurate quantification of total 14C. researchgate.net |
This table provides a summary of common LSC sample preparation methods and their applicability to the analysis of this compound.
For the analysis of complex mixtures containing this compound and its metabolites, online radiodetection is coupled with chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). berthold.com This combination, known as radio-HPLC or radio-GC, allows for the separation of individual radiolabeled compounds followed by their immediate quantification.
In a typical radio-HPLC setup, the eluate from the HPLC column, containing the separated compounds, passes through a flow cell packed with a solid scintillator or is mixed with a liquid scintillation cocktail before passing through a flow-through detector. This detector measures the radioactivity of each component as it elutes, generating a radiochromatogram that shows peaks corresponding to the different radiolabeled substances. This is invaluable for metabolite profiling, as it allows for the quantification of the parent this compound and each of its 14C-containing metabolites. berthold.com
Radio-GC operates on a similar principle, where the effluent from the GC column is passed through a proportional counter or a similar device to detect the radioactivity of the separated volatile compounds. This technique is particularly useful for analyzing volatile metabolites of biphenyl.
Table 2: Research Findings Using Radio-Chromatography for Biphenyl Metabolite Analysis
| Study Type | Matrix | Technique | Key Findings | Reference |
|---|---|---|---|---|
| Fungal Metabolism | Culture Filtrate | Radio-HPLC | Revealed the presence of four transformation products and a group of more polar compounds from [14C]biphenyl. | scispace.com |
| Rat Metabolism | Urine and Feces | EC/GC and HPLC | Compared the metabolism of 14C-labeled dyes with their benzidine (B372746) congener amines, including biphenyl structures. | nih.gov |
| Rat Biliary Metabolism | Bile | HPLC-FSA-MS | Provided quantitative analysis of metabolites and structural confirmations. |
This interactive table summarizes key research findings where radio-chromatography was used to study the metabolism of biphenyl and related compounds.
Liquid Scintillation Counting (LSC) for Quantitative Analysis
Isotope Ratio Mass Spectrometry (IRMS) for Carbon Cycling Studies
Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for measuring the relative abundance of isotopes with very high precision. wikipedia.org While often used for stable isotopes, it can be adapted for the analysis of 14C, especially in studies related to carbon cycling and environmental fate. nih.gov In the context of this compound, IRMS can be used to trace the incorporation of the 14C label into different environmental compartments or biological pools.
The sample is first combusted to convert the organic carbon, including the 14C from the biphenyl, into CO2 gas. This gas is then introduced into the mass spectrometer, where the different isotopologues of CO2 (e.g., 12CO2, 13CO2, and 14CO2) are separated based on their mass-to-charge ratio and their respective abundances are measured. mit.edu The high precision of IRMS allows for the detection of very small changes in the 14C/12C ratio, making it suitable for tracking the movement and transformation of this compound in complex ecosystems. epj-conferences.org For extremely low levels of 14C, Accelerator Mass Spectrometry (AMS), a more sensitive form of IRMS, can be employed. wikipedia.org
Quantitative Whole-Body Autoradiography (QWBA) in Non-Human Animal Studies
Quantitative Whole-Body Autoradiography (QWBA) is an imaging technique that provides a detailed visual and quantitative assessment of the distribution of a radiolabeled compound throughout the entire body of a test animal. wuxiapptec.com For studies with this compound, QWBA is instrumental in determining which tissues and organs the compound and/or its metabolites accumulate in over time. wuxiapptec.com
In a typical QWBA study, an animal is administered this compound and then, at selected time points, is euthanized and frozen. wuxiapptec.com The frozen animal is then sectioned into very thin slices using a cryomicrotome. These whole-body sections are mounted and exposed to a phosphor imaging plate or X-ray film. researchgate.net The beta particles from the 14C in the tissues create a latent image on the detector. The resulting autoradiogram is a map of the radioactivity distribution within the animal's body. By using calibrated standards exposed alongside the tissue sections, the intensity of the image can be converted into actual concentrations of the radiolabeled substance in each tissue. researchgate.net
QWBA studies have revealed the distribution patterns for various 14C-labeled compounds, showing accumulation in specific organs like the liver and kidneys, and providing critical information for toxicology and pharmacokinetic assessments. who.inteuropa.eunih.gov
Sample Preparation Techniques for Complex Environmental and Biological Matrices
The accuracy of any analytical technique is highly dependent on the quality of the sample preparation. For complex matrices such as soil, sediment, water, and biological tissues, extracting this compound and its metabolites efficiently and without contamination is a critical step.
Environmental Samples: For soil and sediment, common techniques include solvent extraction using organic solvents like dichloromethane/methanol or ethanol. who.int Solid-phase extraction (SPE) using resins like XAD can also be used to concentrate the analyte from water samples. who.int The choice of solvent and extraction method depends on the specific properties of the soil or sediment, such as organic matter content and particle size. bayer.com
Biological Samples: In animal studies, tissues are often homogenized before extraction. mst.dk For urine, direct analysis or extraction with solvents like benzene (B151609) or chloroform (B151607) may be employed, although highly polar metabolites may not be efficiently extracted with non-polar solvents. nih.gov Fecal samples are typically freeze-dried and then extracted. oup.com For comprehensive analysis of total 14C, combustion of the sample to 14CO2 followed by LSC is the most reliable method, as it overcomes issues with extraction efficiency and quenching. researchgate.net
Emerging Optical Tracing Methods for 14C Analysis
While radiometric methods are the standard for 14C detection, emerging optical techniques are showing promise as potential alternatives or complementary approaches. These methods aim to provide high sensitivity and, in some cases, a more affordable and accessible platform compared to techniques like AMS. acs.org
One such technique is Cavity Ring-Down Spectroscopy (CRDS) . acs.orgresearchgate.net In CRDS, the sample containing this compound is first combusted to produce 14CO2. This gas is then introduced into an optical cavity with highly reflective mirrors. optica.org A laser pulse is sent into the cavity, and the time it takes for the light to decay (the "ring-down" time) is measured. The presence of 14CO2, which absorbs light at a specific wavelength, shortens the ring-down time. optica.org The magnitude of this effect is proportional to the concentration of 14CO2.
Recent advancements, such as two-color cavity ring-down spectroscopy (2C-CRDS), have demonstrated high sensitivity and selectivity for 14CO2, making it a viable option for a range of applications that utilize 14C for tracing. acs.orgresearchgate.net These optical methods offer the potential for compact, laboratory-based instruments that could make 14C analysis more routine and cost-effective. acs.orgsciencedaily.com
Kinetic Modeling and Predictive Frameworks for Biphenyl Ul 14c Behavior
Kinetic Models for Environmental Degradation and Dissipation
Kinetic models are essential for quantifying the rates at which Biphenyl-UL-14C is transformed and removed from the environment. These models often simplify complex processes into mathematical expressions that describe the change in concentration over time.
First-Order Kinetics and Half-Life Determination
The degradation of many organic compounds in the environment, including biphenyl (B1667301), can often be described by first-order kinetics. This model assumes that the rate of degradation is directly proportional to the concentration of the compound. The integrated rate law for a first-order reaction is expressed as:
ln([A]t/[A]0) = -kt
where:
[A]t is the concentration of the compound at time t
[A]0 is the initial concentration of the compound
k is the first-order rate constant
A key parameter derived from first-order kinetics is the half-life (t½), which is the time required for the concentration of a compound to decrease to half of its initial value. libretexts.org For a first-order reaction, the half-life is constant and independent of the initial concentration. libretexts.org It is calculated using the following equation:
t½ = 0.693/k
The use of this compound allows for precise measurement of its concentration in environmental samples, facilitating the determination of its degradation rate constant and half-life under various conditions. For instance, the vapor-phase reaction of biphenyl with hydroxyl radicals in the atmosphere is estimated to have a half-life of about 2 days. nih.gov In soil, the degradation kinetics of radiolabeled compounds are evaluated using software like KinGui, which fits the data to various kinetic models, including Single First-Order (SFO), First-Order Multi-Compartment (FOMC), and Double First-Order in Parallel (DFOP), to determine the best fit and calculate the half-life.
Table 1: First-Order Kinetic Parameters for Biphenyl Degradation
| Parameter | Symbol | Equation | Description |
| Rate Constant | k | - | Represents the rate of the degradation reaction. |
| Half-Life | t½ | t½ = 0.693/k | The time it takes for the concentration to reduce by half. libretexts.org |
| Initial Concentration | [A]0 | - | The concentration of the compound at the beginning of the reaction. |
| Concentration at time t | [A]t | - | The concentration of the compound at a specific time point. |
Modeling Sorption-Desorption Limited Biodegradation
The bioavailability of this compound for microbial degradation in soil and sediment is often limited by its sorption to organic matter and clay minerals. cdnsciencepub.comepa.gov Sorption refers to the partitioning of the compound from the aqueous phase to the solid phase, while desorption is the reverse process. When sorption is strong and desorption is slow, the rate of biodegradation can be limited by the rate at which the compound becomes available to microorganisms in the aqueous phase. researchgate.net
Models that couple sorption-desorption processes with biodegradation kinetics are necessary to accurately predict the fate of this compound in such systems. These models often incorporate a two-site or biphasic sorption concept, distinguishing between a rapid, equilibrium-driven sorption and a slower, non-equilibrium or rate-limited sorption. nih.gov The biodegradation is then modeled as a process that occurs only in the aqueous phase or at the solid-water interface, with the rate dependent on the desorbed concentration of this compound. The use of 14C-labeled compounds is critical in these studies to trace the compound's distribution between the sorbed and aqueous phases and to quantify the extent of mineralization (conversion to 14CO2). cdnsciencepub.com
Computational Approaches for Predicting Biotransformation Pathways
Computational tools and models are increasingly used to predict the potential biotransformation pathways of organic compounds like biphenyl. researchgate.net These approaches leverage knowledge of known metabolic reactions and enzymatic processes to generate a set of likely metabolites. For this compound, this is particularly valuable for identifying potential degradation products that may be formed in the environment.
These predictive tools often combine rule-based systems with machine learning algorithms. chemrxiv.orgnih.gov Rule-based systems use a curated set of biotransformation rules derived from experimental data, such as those found in the EAWAG-BBD (Biocatalysis/Biodegradation Database). chemrxiv.org Machine learning models are trained on large datasets of known metabolic reactions to predict the likelihood of a particular transformation occurring for a new compound. chemrxiv.orgarxiv.org Software like BioTransformer combines these approaches to predict metabolism in various environments, including soil and water microbiota. nih.gov The use of this compound can help validate these predictions by allowing researchers to search for and confirm the presence of predicted radiolabeled metabolites in experimental systems.
Integration of Radiolabeling Data into Environmental Fate Models
Data generated from studies using this compound are invaluable for developing and parameterizing environmental fate models. These models aim to simulate the transport, transformation, and distribution of chemicals in the environment on a larger scale.
Radiolabeling provides a direct and sensitive method to trace the fate of the carbon skeleton of the biphenyl molecule. ag.state.mn.usannualreviews.org This allows for the precise quantification of:
Degradation rates: As discussed in the kinetic modeling section, the disappearance of the parent 14C-compound and the appearance of 14CO2 provide direct measures of degradation and mineralization rates. bayer.com
Sorption and desorption coefficients: The partitioning of 14C between the solid and aqueous phases in soil or sediment allows for the determination of key sorption parameters (e.g., Kd, Koc). cdnsciencepub.com
Uptake and bioaccumulation in organisms: The amount of 14C accumulated in organisms can be measured to determine bioconcentration factors (BCF) and biomagnification factors (BMF). researchgate.net
Formation of bound residues: The fraction of 14C that becomes strongly associated with soil or sediment organic matter and is not easily extractable can be quantified.
Emerging Research Applications and Future Directions for Biphenyl Ul 14c Studies
Novel Applications in Bioremediation and Phytoremediation of Aromatic Hydrocarbons
The use of Biphenyl-UL-14C has been instrumental in evaluating and optimizing strategies for the bioremediation and phytoremediation of aromatic hydrocarbon contaminants. These persistent organic pollutants, including polycyclic aromatic hydrocarbons (PAHs) and PCBs, pose significant environmental and health risks. researchgate.netiastate.edu
Bioremediation:
Microbial degradation is a key process in the natural attenuation of aromatic hydrocarbons. iastate.edu Studies utilizing this compound have demonstrated the capability of various microorganisms, including bacteria and fungi, to mineralize these compounds. For instance, research has shown that certain white-rot fungi can effectively degrade PAHs and other chlorinated hydrocarbons. inrs.ca By tracing the ¹⁴C label, researchers can quantify the conversion of the contaminant into harmless products like ¹⁴CO₂. tandfonline.com This provides definitive evidence of biodegradation rather than just dissipation through other mechanisms like sorption or volatilization. smithers.com
The effectiveness of bioremediation can be enhanced through biostimulation (adding nutrients to stimulate indigenous microbes) and bioaugmentation (introducing specific microbial strains). iastate.edu this compound allows for precise measurement of the efficacy of these enhancement strategies under various environmental conditions.
Phytoremediation:
Phytoremediation, the use of plants to clean up contaminated environments, is a promising and cost-effective technology. researchgate.net Plants can directly take up and metabolize contaminants or stimulate microbial degradation in the rhizosphere (the soil region around plant roots). sciepub.com
Studies using ¹⁴C-labeled compounds have shown that various plant species, particularly grasses with their dense and fibrous root systems, are effective in the phytoremediation of PAHs and PCBs. researchgate.net For example, research has demonstrated significant removal of these contaminants from soil by specific grasses. The use of this compound helps in understanding the fate of these compounds within the plant-soil system, including uptake into plant tissues, transformation into metabolites, and mineralization by rhizosphere microorganisms. sciepub.comresearchgate.net Research with ¹⁴C-labeled PAHs has shown that amendment of contaminated soil with rhizosphere soil and root tissues can significantly increase the rate of mineralization. sciepub.com
Research Findings in Bioremediation and Phytoremediation using ¹⁴C-Labeled Aromatic Hydrocarbons
| Organism/Plant | Contaminant Type | Key Finding | Reference |
|---|---|---|---|
| Pseudomonas species | Polychlorinated Biphenyls (PCBs) | Demonstrated mineralization of ¹⁴C-labeled PCB 11, with 3-Chlorobenzoic acid as the major biodegradation product. tandfonline.com | tandfonline.com |
| White Rot Fungi (e.g., Pleurotus ostreatus) | PCBs and PAHs | Showed potential for bioremediation, though mineralization of PCB 11 was low (<0.4%) in a specific study. inrs.catandfonline.com | inrs.catandfonline.com |
| Grasses (Poaceae family) | PAHs and PCBs | Dense root systems enhance the dissipation of PAHs and PCBs from contaminated soils. researchgate.net | researchgate.net |
| Various Plant Species (e.g., black nightshade, wheat) | PAHs and PCBs | In vitro cell cultures demonstrated the ability to remove significant percentages of PAHs (>90%) and PCBs (up to 20%) from nutrient media. researchgate.net | researchgate.net |
Integration of this compound Tracing with -Omics Technologies for Pathway Elucidation
The integration of this compound tracing with "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to unraveling the complex metabolic pathways involved in the degradation of aromatic hydrocarbons. nih.govhumanspecificresearch.orgfrontiersin.org This combination allows researchers to connect the fate of the carbon backbone of biphenyl (B1667301) with the functional responses of the organisms at the molecular level.
By exposing an organism to this compound and subsequently analyzing its metabolome, proteome, or transcriptome, scientists can:
Identify Novel Metabolites: Trace the ¹⁴C label to identify previously unknown intermediate and final breakdown products of biphenyl metabolism.
Discover Key Enzymes and Genes: Correlate the presence of ¹⁴C-labeled metabolites with the upregulation of specific enzymes (proteomics) and the genes that code for them (transcriptomics). This helps in identifying the complete enzymatic machinery responsible for the degradation pathway.
Elucidate Regulatory Networks: Understand how organisms regulate these metabolic pathways in response to the presence of the contaminant.
This integrated approach provides a holistic view of the biotransformation process, from the initial uptake of the compound to its complete mineralization, and helps in identifying rate-limiting steps and potential bottlenecks in the degradation pathway. humanspecificresearch.org The insights gained can be used to engineer more efficient bioremediation strategies.
Challenges and Innovations in Radiolabeling Research for Environmental and Biological Sciences
While this compound and other radiolabeled compounds are invaluable research tools, their use is not without challenges. battelle.orgopenmedscience.com
Challenges:
Synthesis and Cost: The synthesis of radiolabeled compounds can be complex, time-consuming, and expensive, often requiring specialized expertise and facilities. battelle.orgopenmedscience.com The cost of the radioactive starting material, such as Ba[¹⁴C]CO₃, is significant. nih.gov
Specific Activity: Carbon-14 (B1195169) has a relatively low specific activity, which can limit the sensitivity of detection in some applications, especially when dealing with large molecules or very low concentrations. smithers.com
Radiolysis: The energy emitted by the radioactive decay of ¹⁴C can cause the labeled molecule to decompose over time, a process known as radiolysis. nih.gov This can affect the purity of the compound and the accuracy of experimental results.
Waste Disposal and Safety: The use of radioactive materials necessitates strict safety protocols for handling and disposal to prevent environmental contamination and human exposure. ontosight.ai
Innovations:
To overcome these challenges, researchers are continuously developing innovative radiolabeling techniques.
Late-Stage Labeling: This approach introduces the radioisotope in the final steps of the synthesis, which reduces the handling of radioactive intermediates and the generation of radioactive waste. nih.gov
Improved Catalysts: New catalysts are being developed to facilitate the incorporation of isotopes like carbon-14 into complex molecules with greater efficiency and specificity. nih.gov
Click Chemistry: Novel platforms based on "click chemistry" are emerging to simplify and accelerate the radiolabeling of various biomolecules, making the process more versatile and scalable. europa.eu
Advanced Detection Technologies: Innovations in radiation detection and imaging, such as Positron Emission Tomography (PET) for other radionuclides and advanced scintillation counters, enhance the sensitivity and resolution of radiotracer studies. longdom.orginnovations-report.com
Challenges and Innovations in Radiolabeling
| Aspect | Challenge | Innovation | Reference |
|---|---|---|---|
| Synthesis | Complex, costly, and time-consuming multi-step processes. battelle.orgnih.gov | Late-stage labeling and carbon isotope exchange reactions to simplify synthesis. nih.gov | battelle.orgnih.gov |
| Efficiency | Low specific activity of ¹⁴C can limit sensitivity. smithers.com | Development of new catalysts and innovative chemical reactions for more efficient isotope incorporation. nih.gov | smithers.comnih.gov |
| Stability | Radiolysis can lead to compound degradation. nih.gov | Improved purification and storage protocols; synthesis of more stable labeled positions. | nih.gov |
| Versatility | Labeling complex biomolecules can be difficult. nih.gov | "Click chemistry" platforms for rapid and versatile labeling of a wide range of molecules. europa.eu | nih.goveuropa.eu |
Potential for this compound in Tracing Carbon Cycling Processes
Beyond contaminant fate studies, this compound and other ¹⁴C-labeled compounds hold significant potential for tracing fundamental carbon cycling processes in terrestrial and aquatic ecosystems. nih.gov The movement of carbon through different environmental compartments—from atmospheric CO₂ to biomass, soil organic matter, and back—is a cornerstone of global biogeochemical cycles.
By introducing a ¹⁴C-labeled compound into a controlled ecosystem (a microcosm or mesocosm), scientists can track the flow of that specific carbon through various pools. For example, this compound could be used to study:
Soil Carbon Dynamics: How carbon from aromatic compounds is incorporated into different soil organic matter fractions (e.g., microbial biomass, humus) and its long-term stability.
Plant-Microbe-Soil Interactions: The transfer of carbon between plants, mycorrhizal fungi, and other soil microbes, which is crucial for nutrient cycling.
Fluvial Export of Carbon: How terrestrial carbon, including that from anthropogenic sources, is transported by rivers to the oceans. nih.gov
Compound-specific radiocarbon analysis has emerged as a powerful tool for these investigations. nih.gov By comparing the ¹⁴C signature of specific biomarkers, researchers can infer the sources, transport pathways, and turnover times of different carbon pools. While much of this work has focused on natural biomarkers like leaf waxes and lignin, applying these techniques to anthropogenic compounds like biphenyl can provide unique insights into the fate of pollutant carbon in the environment.
Q & A
Basic: How should I design an experiment to synthesize and characterize BIPHENYL-UL-14C for traceability in metabolic studies?
Methodological Answer:
Begin by outlining the synthesis protocol with isotopic labeling specificity, ensuring use of high-purity precursors and controlled reaction conditions (e.g., inert atmosphere). Characterize the compound using -NMR and LC-MS to confirm isotopic uniformity and structural integrity. Include purity validation via HPLC (>98%) and radiochemical purity checks using autoradiography . Document all steps in the Supporting Information (SI), referencing established protocols for reproducibility .
Basic: What analytical techniques are critical for detecting this compound in environmental or biological matrices?
Methodological Answer:
Use liquid scintillation counting (LSC) for quantifying activity. Pair this with HPLC-UV/radiometric detection to separate biphenyl derivatives from matrix interferences. For metabolic studies, employ accelerator mass spectrometry (AMS) to trace low-concentration metabolites. Validate methods using spiked recovery experiments and matrix-matched calibration curves .
Basic: How do I conduct a rigorous literature review to contextualize my findings on this compound?
Methodological Answer:
Use databases like SciFinder and Web of Science to retrieve primary studies on biphenyl metabolism, isotopic tracing, and degradation pathways. Filter results by "review articles" to identify consensus knowledge gaps. Cross-reference citations in high-impact journals (e.g., Analytical and Bioanalytical Chemistry) and prioritize recent studies (<10 years) for methodological relevance .
Advanced: How can I resolve contradictions between my experimental data and published results on biphenyl biodegradation pathways?
Methodological Answer:
Systematically compare experimental conditions (e.g., microbial strains, pH, temperature) with prior studies. Use multivariate analysis to isolate variables affecting pathway divergence. Replicate conflicting experiments with strict adherence to original protocols, and employ -radiolabeling to track intermediate metabolites. Publish negative results in SI to aid community-driven resolution .
Advanced: What strategies optimize this compound protocols for high-throughput screening without compromising data quality?
Methodological Answer:
Implement automation for sample preparation (e.g., robotic liquid handlers) and miniaturize assays (96-well plates) to reduce reagent use. Validate throughput increases against manual methods using statistical equivalence testing (e.g., two-one-sided t-tests). Include QC checkpoints (e.g., blank controls, replicate samples) in every batch to monitor variability .
Advanced: How do I integrate my findings on this compound degradation kinetics into existing predictive models?
Methodological Answer:
Extract kinetic parameters (e.g., half-life, rate constants) from time-series radiometric data. Compare these with model outputs using software like MATLAB or Python’s SciPy. Adjust model parameters via Bayesian calibration if discrepancies exceed 15%. Publish raw datasets and code in repositories like Zenodo for transparency .
Advanced: What are the key challenges in reproducing this compound studies, and how can they be mitigated?
Methodological Answer:
Common issues include isotopic dilution during extraction and microbial contamination in long-term incubations. Mitigate by pre-treating solvents with activated charcoal and sterilizing equipment via autoclaving. Share detailed SI, including raw chromatograms and metadata (e.g., incubation humidity, light exposure), to enhance reproducibility .
Basic: What ethical and safety documentation is required when handling this compound in laboratory settings?
Methodological Answer:
Include a hazard assessment in the SI detailing handling protocols (e.g., PPE, waste disposal). For in vivo studies, provide Institutional Animal Care and Use Committee (IACUC) approval numbers and anesthesia protocols. Reference OSHA guidelines for radiation safety compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
